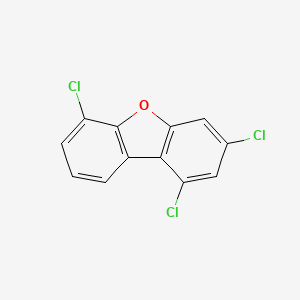
Magnesium;methoxymethylbenzene;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;methoxymethylbenzene;bromide is an organometallic compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is typically represented as RMgX, where R is an organic group and X is a halogen. In this case, the organic group is methoxymethylbenzene, and the halogen is bromide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium;methoxymethylbenzene;bromide is synthesized by reacting methoxymethylbenzene bromide with magnesium metal in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is typically initiated by adding a small amount of iodine or 1,2-dibromoethane to activate the magnesium . The general reaction is as follows:
Methoxymethylbenzene bromide+Magnesium→this compound
Industrial Production Methods
On an industrial scale, the production of Grignard reagents like this compound involves the use of large reactors equipped with efficient stirring mechanisms to ensure proper mixing of the reactants. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent the reaction with moisture or oxygen .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;methoxymethylbenzene;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can react with halides to form new carbon-carbon bonds.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Halides: Alkyl or aryl halides.
Solvents: Diethyl ether, tetrahydrofuran (THF).
Catalysts: Iodine, 1,2-dibromoethane.
Major Products Formed
Alcohols: Primary, secondary, or tertiary alcohols depending on the carbonyl compound used.
New Carbon-Carbon Bonds: Formation of complex organic molecules.
Aplicaciones Científicas De Investigación
Magnesium;methoxymethylbenzene;bromide is used extensively in scientific research due to its versatility in organic synthesis. Some applications include:
Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and polymers.
Biology: Used in the synthesis of biologically active compounds.
Medicine: Involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Used in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of magnesium;methoxymethylbenzene;bromide involves the formation of a highly reactive nucleophilic species. The magnesium atom forms a bond with the carbon atom of the methoxymethylbenzene group, making it highly nucleophilic. This nucleophilic species can then attack electrophilic centers in other molecules, such as carbonyl groups, leading to the formation of new carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylmagnesium bromide
- Ethylmagnesium bromide
- Vinylmagnesium bromide
Uniqueness
Magnesium;methoxymethylbenzene;bromide is unique due to the presence of the methoxymethylbenzene group, which imparts specific reactivity and selectivity in organic synthesis. Compared to other Grignard reagents, it offers different steric and electronic properties, making it suitable for specific synthetic applications .
Propiedades
Fórmula molecular |
C8H9BrMgO |
|---|---|
Peso molecular |
225.37 g/mol |
Nombre IUPAC |
magnesium;methoxymethylbenzene;bromide |
InChI |
InChI=1S/C8H9O.BrH.Mg/c1-9-7-8-5-3-2-4-6-8;;/h2-5H,7H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
UMVCOBPAYBMZPN-UHFFFAOYSA-M |
SMILES canónico |
COCC1=CC=CC=[C-]1.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt](/img/structure/B13409459.png)

![6-isothiocyanatospiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-1-one](/img/structure/B13409463.png)


